
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate is an organic compound with the molecular formula C8H12N2O2S. This compound is known for its unique structure, which includes a cyano group, a dimethylamino group, and a methylsulfanyl group attached to a prop-2-enoate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate typically involves the reaction of methyl cyanoacetate with dimethylamine and methyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the dimethylamino group can participate in nucleophilic reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of different products. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3-(dimethylamino)acrylate: Similar structure but lacks the methylsulfanyl group.
2-Cyano-3-(dimethylamino)prop-2-ene thioamide: Contains a thioamide group instead of the methylsulfanyl group.
N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide): A more complex structure with additional functional groups.
Uniqueness
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
25241-08-1 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7(13-4)6(5-9)8(11)12-3/h1-4H3 |
InChI Key |
OBJIENHWEKLSSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)C(=O)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



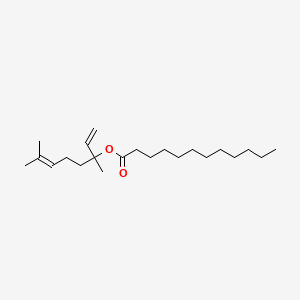
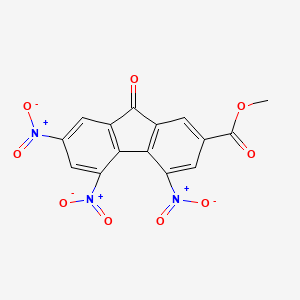
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
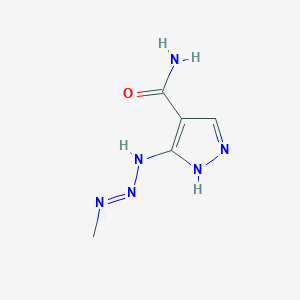
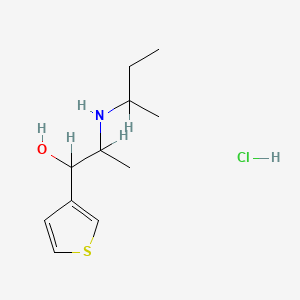
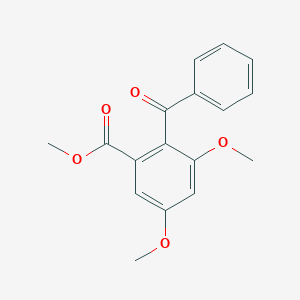
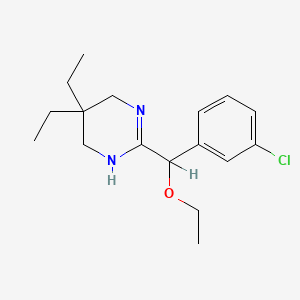
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

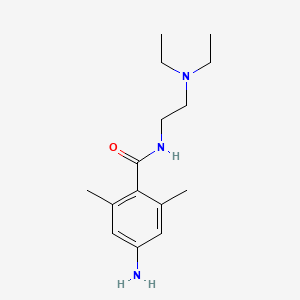
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

